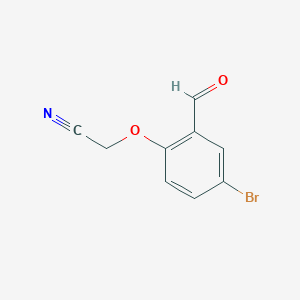

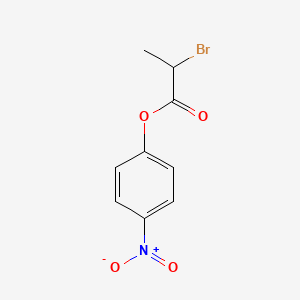

(4-Bromo-2-formylphenoxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

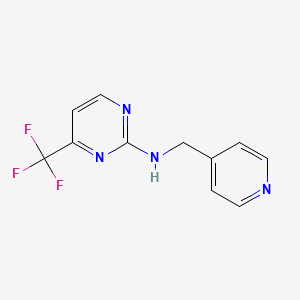

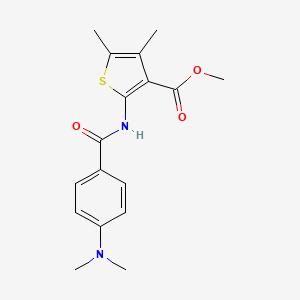

“(4-Bromo-2-formylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H6BrNO2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves a mixture of (4-bromo-2-formyl)phenyloxy-acetonitrile, potassium hydroxide, and absolute ethanol. This mixture is refluxed for 24 hours, then diluted with water and acidified with 1M hydrochloric acid .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H6BrNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 240.06 .科学的研究の応用

1. Photochemical Processes and Radical Reactions

The study of photochemical substitution of haloaryl ketones by phenylthiolate anion has demonstrated the potential of bromine-substituted compounds in light-induced reactions. For instance, 4-bromobenzophenone and 4-haloacetophenones, when reacted with phenylthiolate in acetonitrile, undergo a photochemical process. The S RN 1 mechanism of this reaction was confirmed by an overall quantum yield of greater than unity and through quenching studies, indicating the complex photochemical behavior of these compounds (Julliard & Chanon, 1986).

2. Radical Cation Formation

In another study, laser flash photolysis of bromine-containing acetophenones led to the formation of alpha-acyl radicals, which under acidic conditions gave detectable amounts of the radical cation of the enol form. These enol radical cations are relatively long-lived in acidic acetonitrile, indicating their potential use in studying radical cation behavior and reactivity (Schepp, 2004).

3. Spectroelectrochemical Studies

Spectroelectrochemical studies of bromine-containing phenols and related compounds have been conducted to understand their behavior in different media. For example, the electrochemical oxidation of these compounds has been investigated in acetonitrile, revealing insights into their oxidation processes and the formation of radical species (Schwarz et al., 2003).

4. Excited State Proton Transfer

The excited state proton transfer (ESPT) processes of bromo-substituted phenols have been explored using a combination of spectroscopic methods and density functional theory computations. This research is crucial for understanding the photochemical behavior of these compounds in different solvent environments, which has implications in the design of photoremovable protecting groups for specialized applications (Huang et al., 2017).

特性

IUPAC Name |

2-(4-bromo-2-formylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKCKCYUDVRANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664388.png)